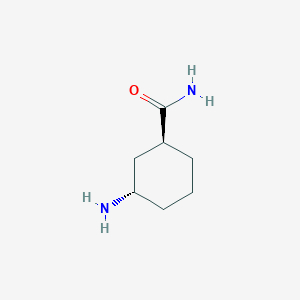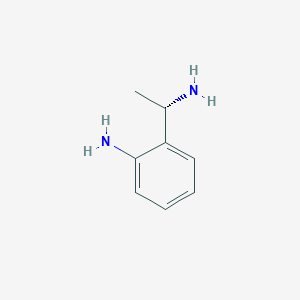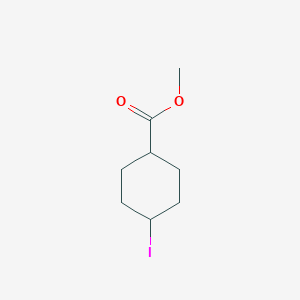![molecular formula C14H14FNO B13919224 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C14H14FNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methoxyphenylmethyl group and a fluorine atom is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline typically involves the following steps:
Nitration and Reduction: Starting from o-methylphenol, a nitration reaction is performed to selectively generate 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Nucleophilic Substitution: The 2-fluoroaniline is then reacted with 2-methoxybenzyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学研究应用
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-fluoro-4-methylaniline: This compound has a similar structure but lacks the 2-methoxyphenylmethyl group.
2-fluoro-N-methylaniline: Similar to 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline but with a methyl group instead of the 2-methoxyphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the 2-methoxyphenylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H14FNO |
|---|---|
分子量 |
231.26 g/mol |
IUPAC 名称 |
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10H2,1H3 |
InChI 键 |
CMHIMUDCJGMXGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)








